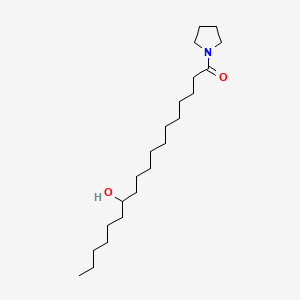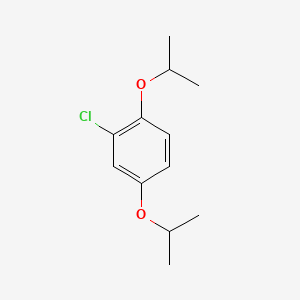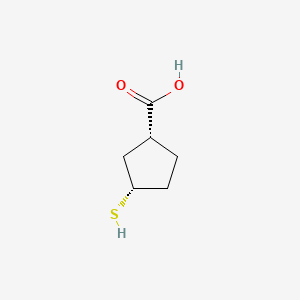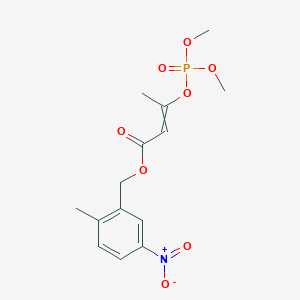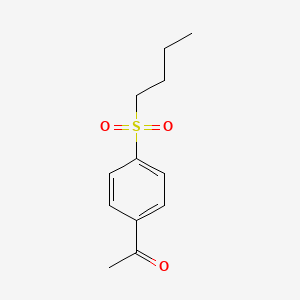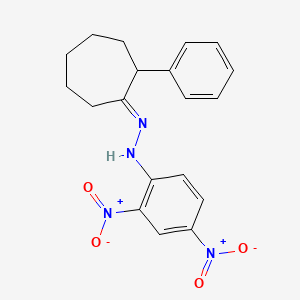
2-Phenylcycloheptanone 2,4-dinitrophenyl hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylcycloheptanone 2,4-dinitrophenyl hydrazone is a heterocyclic organic compound with the molecular formula C19H20N4O4. It is primarily used in research and experimental applications . This compound is a derivative of 2,4-dinitrophenylhydrazine, which is known for its reactivity with aldehydes and ketones to form hydrazones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylcycloheptanone 2,4-dinitrophenyl hydrazone typically involves the reaction of 2-Phenylcycloheptanone with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst . The reaction mixture is usually heated to facilitate the formation of the hydrazone derivative.
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylcycloheptanone 2,4-dinitrophenyl hydrazone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the hydrazone back to the parent ketone and hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazones, ketones, and other derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Phenylcycloheptanone 2,4-dinitrophenyl hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent for the detection and quantification of carbonyl compounds in analytical chemistry.
Biology: The compound is employed in studies involving enzyme kinetics and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-Phenylcycloheptanone 2,4-dinitrophenyl hydrazone involves its reactivity with carbonyl compounds. The hydrazone group forms a stable derivative with aldehydes and ketones, which can be detected and quantified using various analytical techniques. This reaction is particularly useful in distinguishing carbonyl compounds from other functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to 2-Phenylcycloheptanone 2,4-dinitrophenyl hydrazone, used for similar applications in detecting carbonyl compounds.
Phenylhydrazine: Another hydrazine derivative used in the synthesis of hydrazones and as a reagent in organic chemistry.
Uniqueness
This compound is unique due to its specific structure, which allows for the formation of stable hydrazone derivatives with a wide range of carbonyl compounds. This stability and reactivity make it particularly valuable in analytical and synthetic applications .
Eigenschaften
CAS-Nummer |
22612-82-4 |
|---|---|
Molekularformel |
C19H20N4O4 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2,4-dinitro-N-[(E)-(2-phenylcycloheptylidene)amino]aniline |
InChI |
InChI=1S/C19H20N4O4/c24-22(25)15-11-12-18(19(13-15)23(26)27)21-20-17-10-6-2-5-9-16(17)14-7-3-1-4-8-14/h1,3-4,7-8,11-13,16,21H,2,5-6,9-10H2/b20-17+ |
InChI-Schlüssel |
IHRPWSXWLYWEMJ-LVZFUZTISA-N |
Isomerische SMILES |
C1CCC(/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/CC1)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


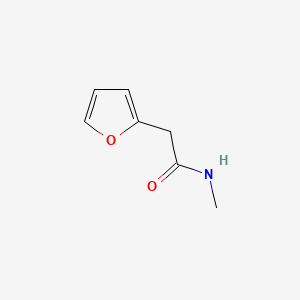
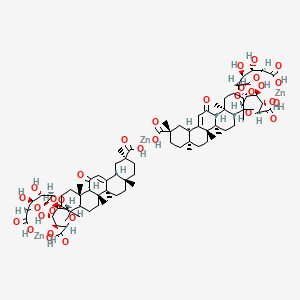
![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
methanone](/img/structure/B13809100.png)
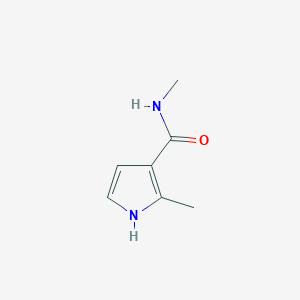

![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
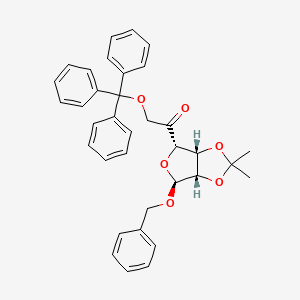
![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
